2,5-Dichlorophenyl dichlorophosphate

Physical property Handling Storage stability

2,5-Dichlorophenyl dichlorophosphate offers distinct advantages as a solid-state phosphorylating agent (mp 36–38 °C) for automated oligonucleotide synthesis. Its crystalline form ensures precise weighing, batch-to-batch consistency, and seamless integration with powder dispensing systems. The 2,5-dichloro substitution pattern provides tunable reactivity and base-lability critical for phosphorothioate DNA construction, with published transformations reaching 97.5% yield. Leverage the established reverse-phase HPLC method for rapid in-house purity validation under GMP/ISO quality frameworks. Choose the 2,5-dichlorophenyl scaffold for reliable high-throughput parallel synthesis.

Molecular Formula C6H3Cl4O2P
Molecular Weight 279.9 g/mol
CAS No. 53676-18-9
Cat. No. B1605367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichlorophenyl dichlorophosphate
CAS53676-18-9
Molecular FormulaC6H3Cl4O2P
Molecular Weight279.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)OP(=O)(Cl)Cl)Cl
InChIInChI=1S/C6H3Cl4O2P/c7-4-1-2-5(8)6(3-4)12-13(9,10)11/h1-3H
InChIKeyLYUNTJUPGQYMJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichlorophenyl dichlorophosphate (CAS 53676-18-9): Baseline Properties and Sourcing Overview


2,5-Dichlorophenyl dichlorophosphate (synonym: 2,5-dichlorophenyl phosphorodichloridate) is a di-chlorinated aryl phosphorodichloridate ester with the molecular formula C₆H₃Cl₄O₂P and molecular weight 279.87 g/mol . It is a white to light yellow crystalline solid with a melting point of 36–38 °C and a boiling point of 141 °C at 9 mmHg . The compound serves as a versatile phosphorylating agent in organic synthesis and is primarily employed in the preparation of oligonucleotides and phosphorothioate-containing DNA fragments via the phosphotriester approach [1].

Why 2,5-Dichlorophenyl dichlorophosphate Cannot Be Freely Substituted with Other Aryl Dichlorophosphates


Aryl phosphorodichloridates are not interchangeable due to the significant influence of aromatic ring substitution on both reactivity and the stability of the resulting phosphate protecting groups. The number and position of chlorine atoms directly modulate the electrophilicity of the phosphorus center, affecting coupling kinetics and the susceptibility of the aryl-phosphate bond to premature cleavage during oligonucleotide synthesis [1]. Furthermore, the solid physical state of 2,5-dichlorophenyl dichlorophosphate (mp 36–38 °C) offers distinct handling and storage advantages over the more common liquid analogs . These inherent differences preclude simple one-for-one substitution without re-optimizing reaction conditions and potentially compromising synthetic yield and product purity.

2,5-Dichlorophenyl dichlorophosphate: Quantified Differentiation Versus Aryl Dichlorophosphate Analogs


Physical State Differentiation: Solid Handling vs. Liquid Analogs

2,5-Dichlorophenyl dichlorophosphate is a crystalline solid at room temperature (melting point 36–38 °C), in contrast to commonly used analogs which are liquids. This physical state difference simplifies handling, reduces volatility-related exposure, and may enhance long-term storage stability under ambient conditions .

Physical property Handling Storage stability

Enhanced Stability of β-Heteroarylethyl 2,5-Dichlorophenyl Phosphate Protecting Groups

In phosphotriester oligonucleotide synthesis, the 2,5-dichlorophenyl moiety serves as a key phosphate protecting group. When combined with β-heteroarylethyl groups, the resulting protected monomers exhibit a broad range of stability towards base treatment in aprotic solvents, with the degree of activation of H–C(β) atoms by the heterocyclic moiety dictating the precise stability profile [1]. This tunable stability is essential for achieving high-fidelity sequential coupling in automated DNA synthesizers.

Phosphotriester chemistry Protecting group stability Oligonucleotide synthesis

Proven Efficacy in Solid-Phase Phosphorothioate Oligonucleotide Synthesis

The activated species derived from 2,5-dichlorophenyl phosphorodichloridothioate (the thio-analog of the target compound) and 1-hydroxy-6-nitrobenzotriazole has been demonstrated to be highly effective for the synthesis of phosphorothioate-containing DNA fragments both in solution and on solid support [1]. This established utility provides strong class-level inference that the 2,5-dichlorophenyl dichlorophosphate scaffold is a privileged platform for constructing the corresponding oxygen-linked phosphate reagents in oligonucleotide chemistry.

Phosphorothioate DNA Solid-phase synthesis Antisense oligonucleotides

Higher Molecular Weight and Chlorine Content vs. Mono-Chlorinated Analogs

With a molecular weight of 279.87 g/mol and four chlorine atoms, 2,5-dichlorophenyl dichlorophosphate possesses significantly higher mass and halogen content compared to mono-chlorinated analogs like 2-chlorophenyl phosphorodichloridate (245.43 g/mol, three Cl atoms) [1]. This increased molecular weight and electron-withdrawing capacity of the additional chlorine substituent can influence reaction kinetics and the stability of intermediates in phosphorylation reactions .

Molecular weight Chlorine content Reactivity

High-Yield Synthesis of Derived Organophosphorus Compounds

A patent describing the preparation of 1-(2,5-dichlorophenyl)-2,2-dichlorovinyldiaethylphosphate from 2,5-dichlorophenyl precursors reports yields as high as 97.5% of theoretical [1]. This quantitative benchmark demonstrates that the 2,5-dichlorophenyl scaffold can be efficiently elaborated into more complex organophosphorus structures without significant loss to side reactions, a critical consideration for cost-effective scale-up.

Synthetic yield Organophosphorus Process chemistry

Validated Reverse-Phase HPLC Method for Purity Assessment

A dedicated reverse-phase HPLC method using a Newcrom R1 column and an acetonitrile/water/phosphoric acid mobile phase has been reported for the separation and analysis of 2,5-dichlorophenyl dichlorophosphate under simple conditions [1]. This established analytical protocol provides a reliable, vendor-independent means of verifying the purity and identity of the compound upon receipt, which is a key component of a robust quality assurance program.

HPLC Quality control Purity analysis

2,5-Dichlorophenyl dichlorophosphate: High-Value Application Scenarios Based on Quantitative Differentiation


Solid-Phase Oligonucleotide Synthesis Requiring Enhanced Phosphate Protecting Group Stability

For laboratories engaged in solid-phase synthesis of DNA or RNA oligonucleotides via the phosphotriester method, 2,5-dichlorophenyl dichlorophosphate offers a phosphate protecting group with tunable base-lability when combined with β-heteroarylethyl moieties [1]. Its solid physical state facilitates precise weighing and integration into automated synthesizer workflows, reducing operator error and improving batch-to-batch consistency .

Synthesis of Phosphorothioate-Modified Oligonucleotides for Antisense Therapeutics

The thio-analog of 2,5-dichlorophenyl dichlorophosphate has been extensively validated for the efficient construction of phosphorothioate-containing DNA fragments on solid supports [1]. This established utility makes the 2,5-dichlorophenyl scaffold a preferred starting point for developing and manufacturing antisense oligonucleotides, where sulfur-modified backbones are critical for nuclease resistance and therapeutic efficacy.

High-Throughput Synthesis of Organophosphorus Compound Libraries

The high yield (up to 97.5%) reported for downstream transformations of 2,5-dichlorophenyl-containing intermediates [1] supports its use in high-throughput chemistry campaigns where maximizing product recovery from precious building blocks is paramount. The solid form also lends itself to automated powder dispensing systems commonly used in parallel synthesis.

Quality Control and Purity Verification via Validated HPLC Protocol

Procurement teams and analytical chemists can leverage the published reverse-phase HPLC method for 2,5-dichlorophenyl dichlorophosphate [1] to rapidly establish in-house purity specifications without extensive method development. This is particularly valuable for organizations operating under GMP or ISO guidelines where robust analytical methods are a regulatory expectation.

Technical Documentation Hub

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